1,6'-Di-HABA Kanamycin A Sulfate
Description
Properties
Molecular Formula |
C26H50N6O15 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
InChI Key |
WOGVLSCMQBHQRU-VPEIITBQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Groups on Kanamycin A
- The amino groups at the 3 and 6' positions of kanamycin A are initially protected to prevent undesired reactions during acylation.
- Protective groups commonly used include benzyloxycarbonyl (Cbz) or substituted benzyloxycarbonyl groups (e.g., p-nitrobenzyloxycarbonyl), t-butoxycarbonyl, or phthaloyl groups.
- For example, 3,6'-di-N-benzyloxycarbonyl-kanamycin A is prepared with a purity of approximately 85% and used as the starting material for acylation.
Formation of Metal Ion Complex
- The protected kanamycin A derivative is reacted with a bivalent metal cation salt, typically zinc acetate, in aqueous or mixed aqueous-organic solvents.
- The molar ratio of metal salt to kanamycin A derivative ranges from 1:1 to 10:1, preferably 2:1 to 6:1.
- This complexation stabilizes the molecule and directs acylation selectively to the amino group at position 1.
- The reaction is carried out at room temperature under stirring for approximately 2 hours.
Acylation with Reactive L-HABA Derivative
- A reactive derivative of L-HABA, such as the N-hydroxysuccinimide ester of L-4-benzyloxycarbonylamino-2-hydroxybutyric acid, is prepared separately.
- This ester is dissolved in an aprotic organic solvent like methylene chloride or dimethylsulfoxide.
- The ester solution is added to the metal complex of the protected kanamycin A under stirring at room temperature.
- The reaction proceeds overnight (approximately 5 hours to overnight) to achieve acylation primarily at the N-1 position.
- The presence of water is crucial; without water, no acylation occurs due to the formation of a stable complex at N-1 and N-3" positions.
Removal of Metal Ion and Isolation of Acylation Product
- After acylation, a basic solution such as ammonium hydroxide or aqueous ammonia is added to the reaction mixture to raise the pH to 9-10.
- This step destroys the metal complex, precipitating the acylation product.
- The solid product is filtered, washed, and dried at around 45°C.
- Typical yields of the acylation product are around 50% of the stoichiometric value relative to the starting protected kanamycin A.
Deprotection of Amino Protective Groups
- Protective groups on the 3 and 6' amino functions and on the side chain are removed by conventional methods depending on the protecting group type:
- Benzyloxycarbonyl groups are removed by catalytic hydrogenolysis using catalysts such as palladium or platinum on carbon under hydrogen atmosphere.
- Phthaloyl groups are removed by hydrazine hydrolysis.
- t-Butoxycarbonyl groups are removed with formic acid.
- This step yields the raw 1,6'-Di-HABA Kanamycin A compound.
Summary Table of Key Reaction Conditions and Outcomes
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Amino group protection | Benzyloxycarbonyl groups; purity ~85% | Protected kanamycin A derivative |
| Metal ion complexation | Zinc acetate (2-6 equiv), aqueous or mixed solvent, room temp, 2 h stirring | Stable metal complex formed |
| Acylation | N-hydroxysuccinimide ester of L-HABA in methylene chloride or DMSO, room temp, 5 h to overnight | 3,6'-di-N-benzyloxycarbonyl-1-N-L-HABA-kanamycin A, ~50% yield |
| Metal ion removal | Addition of NH4OH or ammonia to pH 9-10, precipitation, filtration, drying at 45°C | Acylation product isolated |
| Deprotection | Catalytic hydrogenolysis (Pd/C, H2), hydrazine hydrolysis, or formic acid treatment | 1,6'-Di-HABA Kanamycin A raw product |
| Purification | Ion exchange chromatography | Purified product, ~73% purity, 80% stoichiometric yield |
Research Outcomes and Notes
- The method allows selective acylation at the N-1 position of kanamycin A while protecting other amino groups.
- The use of bivalent metal ions is essential for directing regioselectivity and stabilizing intermediates.
- Water presence during acylation is critical; absence leads to no reaction.
- Protective groups and their removal methods are well-established and compatible with the kanamycin A framework.
- Purification by ion exchange chromatography enables recovery of unreacted kanamycin A, improving cost-effectiveness.
- The overall process is scalable and yields significant quantities of 1,6'-Di-HABA Kanamycin A Sulfate suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1,6’-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
1,6’-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Utilized in the production of other aminoglycoside antibiotics and related compounds
Mechanism of Action
The mechanism of action of 1,6’-Di-HABA Kanamycin A Sulfate involves its interaction with bacterial ribosomes. It binds to the 30S subunit of the bacterial ribosome, causing misreading of t-RNA and inhibiting protein synthesis. This results in the bacterium being unable to synthesize proteins vital to its growth, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,6'-Di-HABA Kanamycin A Sulfate with structurally related kanamycin derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications | LogP |
|---|---|---|---|---|---|
| This compound | C₂₆H₅₀N₆O₁₅•xH₂SO₄ | 686.71 | 197909-67-4 | Two HABA groups | -4.11 |
| Kanamycin A Sulfate | C₁₈H₃₈N₄O₁₅S | ~566.58 | 25389-94-0 | Parent compound; no HABA | N/A |
| 3-HABA Kanamycin A Sulfate | C₂₂H₄₃N₅O₁₃•xH₂SO₄ | ~617.67 | Not provided | Single HABA group | N/A |
| BB-K 6 Sulfate Salt | C₂₂H₄₃N₅O₁₃•xH₂SO₄ | ~617.67 | Not provided | Structural isomer of 3-HABA | N/A |
Key Observations :
- Hydrophilicity : The lower LogP of 1,6'-Di-HABA (-4.11 vs. unrecorded values for others) suggests greater hydrophilicity, which may reduce cell membrane permeability but enhance solubility .
- Stability : Storage at +4°C aligns with typical requirements for kanamycin derivatives, though kanamycin A sulfate lacks explicit storage guidelines in the provided data .
Antibacterial Activity :
- Kanamycin A Sulfate: A broad-spectrum aminoglycoside inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. It is active against Gram-negative bacteria but susceptible to resistance via enzymatic modification .
- However, direct comparative efficacy data are absent in the provided evidence .
Q & A
Q. How is 1,6'-Di-HABA Kanamycin A Sulfate structurally distinguished from other kanamycin derivatives in chromatographic analysis?
The compound is identified via high-performance liquid chromatography (HPLC) by its distinct retention time and structural modifications. The addition of HABA (4-amino-2-hydroxybutyryl) groups alters its polarity and interaction with chromatographic columns, leading to unique elution profiles. For example, this compound elutes at 19.7 minutes under Pharmacopeal Forum (PF) method conditions, compared to 15.9 minutes for the 1,3''-di-HABA derivative . Phenomenex C18 columns with disodium tetraborate buffer (pH 9.0) are optimal for resolving such derivatives due to enhanced peak asymmetry and resolution .
Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC (RP-HPLC) with UV detection at 205 nm is widely used. A validated method employs a Phenomenex C18 column, 0.1 M disodium tetraborate buffer (pH 9.0), and sodium octanesulfonate as an ion-pairing agent. The linear range is 120–840 µg/mL (r² = 0.9997), with retention times of 4.08 minutes for kanamycin and 5.49 minutes for internal standards like tobramycin . System suitability parameters (e.g., tailing factor <1.2, resolution >2) must comply with FDA/ICH guidelines .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize chromatographic conditions for this compound analysis?
RSM, particularly central composite design (CCD), identifies critical parameters (e.g., buffer concentration, pH) that maximize resolution and minimize retention time. For example:
- Taguchi orthogonal array design screens variables (buffer %, pH, flow rate) to prioritize factors affecting peak asymmetry and resolution .
- 3D surface plots model interactions: increasing disodium tetraborate concentration reduces retention time but may compromise resolution at extremes. Optimal conditions (e.g., 25% buffer, pH 3.5) balance these effects .
Polynomial equations derived from CCD (e.g., ) predict responses with >95% accuracy .
Q. How do structural modifications (e.g., HABA groups) influence the pharmacokinetics of this compound compared to parent compounds?
The HABA groups enhance hydrophilicity and metabolic stability, prolonging systemic circulation. In rat models, PLGA nanoparticle (NP) formulations of kanamycin sulfate show:
- 74.34% encapsulation efficiency with sustained zero-order release over 12 days in PBS (pH 7.4) .
- Improved bioavailability via intra-oral administration, detectable in plasma using validated HPLC methods (LOD: 60 µg/mL) .
Metabolite profiling requires LC-MS to distinguish 1,6'-Di-HABA derivatives from deacetylated byproducts .
Q. How should researchers resolve contradictions in chromatographic data (e.g., variable retention times) for this compound?
Contradictions often arise from:
- Column batch variability : Use standardized Phenomenex C18 columns to ensure reproducibility .
- Buffer degradation : Freshly prepare disodium tetraborate (pH 9.0) to avoid pH drift .
- Sample preparation artifacts : Avoid derivatization (e.g., dansyl chloride) to prevent byproduct interference .
Cross-validate findings with alternative detectors (e.g., nano-quantity analyte detection, NQAD) for sensitivity comparisons .
Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical formulations?
Advanced HPLC-CAD (charged aerosol detection) methods achieve:
- Detection limits of 6.1 ng , identifying trace impurities (e.g., 3''-HABA derivatives) undetectable by UV .
- Peak purity analysis via spectral deconvolution to distinguish co-eluting contaminants .
Method validation must include forced degradation studies (acid/alkaline hydrolysis, oxidation) to establish specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
